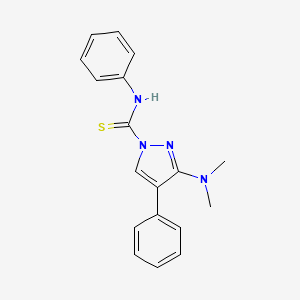

3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N,4-diphenylpyrazole-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4S/c1-21(2)17-16(14-9-5-3-6-10-14)13-22(20-17)18(23)19-15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHIEWDUGQDXRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C=C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

Substitution: The aromatic rings and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the pyrazole ring.

Scientific Research Applications

Antihelmintic Activity

Recent studies have highlighted the antihelmintic properties of pyrazole derivatives, including 3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide. Research indicates that this compound exhibits significant activity against various helminths, including Taenia solium and Ascaris lumbricoides. The mechanism of action is believed to involve paralysis and death of the worms, making it a candidate for developing new antihelmintic agents with reduced side effects and improved efficacy compared to existing treatments .

Antileishmanial Activity

The compound has also been evaluated for its antileishmanial activity. In vitro studies demonstrated that certain pyrazole derivatives exhibit promising inhibitory effects against Leishmania major, with IC50 values indicating effective concentrations for reducing cell growth . Molecular docking studies suggest favorable interactions with key residues in the active site of the 14-alpha demethylase enzyme, which is crucial for antileishmanial drug development .

Antibacterial and Antifungal Properties

Pyrazole derivatives are known for their broad spectrum of biological activities, including antibacterial and antifungal effects. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi, contributing to their potential as therapeutic agents in treating infections .

Anti-inflammatory Effects

Studies have reported that pyrazole compounds can exhibit anti-inflammatory properties comparable to standard drugs like diclofenac sodium. These compounds have been tested in vivo using models such as carrageenan-induced paw edema in rats, demonstrating significant reductions in inflammation .

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of pyrazole derivatives reveals critical insights into their biological effectiveness. Variations in substituents on the phenyl rings significantly affect their pharmacological profiles. For instance, the presence of electron-donating groups enhances activity against specific targets while modifying other properties such as solubility and stability .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations:

- Substituent Impact: The dimethylamino group in the target compound likely enhances electron-donating effects and solubility compared to halogenated (e.g., chlorophenyl) or nitro-substituted analogs, which are more lipophilic and suited for receptor binding .

- Synthetic Flexibility: Cyclocondensation allows modular substitution, enabling tailored biological activity.

Anticancer Activity:

- The dimethylamino substituent in pyrazole derivatives is associated with antitumor effects. For instance, compound 61a (a pyrimidine-pyrazole hybrid) showed an IC50 of 3.13 μM against cancer cells, attributed to electron-rich substituents enhancing DNA intercalation or kinase inhibition .

- By contrast, chlorophenyl-substituted compounds (e.g., ) exhibit cannabinoid receptor antagonism, highlighting how substituent choice directs therapeutic targeting.

Receptor Interactions:

- The carbothioamide group is critical for hydrogen bonding with biological targets. In CB1 antagonists (e.g., ), the carboxamide/pyridylmethyl groups facilitate hydrophobic interactions, whereas dimethylamino groups may favor interactions with polar residues in anticancer targets .

Crystallographic and QSAR Insights

- X-ray diffraction studies on chlorophenyl-substituted pyrazoles (e.g., ) reveal planar pyrazole rings and dihedral angles between substituents, aiding in quantitative structure-activity relationship (QSAR) modeling. Such data is absent for the target compound, suggesting a need for structural characterization to optimize its activity .

Biological Activity

3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide is a compound belonging to the pyrazole class, characterized by its unique structure that includes a dimethylamino group, two phenyl groups, and a carbothioamide functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the efficacy of various pyrazole compounds against different microbial strains, suggesting that modifications in their chemical structure can enhance their activity .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. For instance, derivatives of pyrazoles have shown cytotoxic effects against several cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .

Case Study:

A study evaluated the cytotoxicity of various pyrazole derivatives on mammalian cells using Vero cell lines. The results indicated that certain derivatives had low toxicity levels with CC50 values exceeding 500 µM, while others showed significant activity against trypomastigote forms of Trypanosoma cruzi, with IC50 values around 34.54 ± 8.32 µM .

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Recent studies have reported that certain pyrazole derivatives act as selective COX-2 inhibitors, showcasing promising results in reducing inflammation compared to standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. For example, modifications in substituents on the pyrazole ring can significantly influence their efficacy against specific targets such as cysteine proteases involved in T. cruzi infections .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 34.54 ± 8.32 | Antitrypanosomal activity |

| Pyrazole Derivative A | <100 | Anticancer activity |

| Pyrazole Derivative B | >500 | Low toxicity |

The biological effects of this compound are attributed to its interactions at the molecular level. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with target proteins, while the carbothioamide group can form covalent bonds with nucleophilic sites on enzymes or proteins .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(dimethylamino)-N,4-diphenyl-1H-pyrazole-1-carbothioamide, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions using substituted phenylhydrazines and β-keto esters, followed by carbothioamide functionalization. Key steps include refluxing in ethanol with potassium hydroxide as a base to achieve yields >75%. Optimization involves controlling solvent polarity (e.g., ethanol vs. DMF) and reaction time (3–4 hours) to minimize byproducts .

- Characterization : Confirmation of structure requires ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), IR (C=S stretch at ~1200 cm⁻¹), and ESI-MS (m/z calculated for C₁₈H₁₉N₃S: 317.13) .

Q. How are spectroscopic techniques employed to validate the structural integrity of this compound?

- Approach : X-ray crystallography is critical for confirming stereochemistry and hydrogen bonding patterns (e.g., N–H···S interactions). For analogs, torsion angles between pyrazole and phenyl rings typically range from 5–15°, as seen in related dihydropyrazole-carbothioamides .

- Data Interpretation : Contradictions between theoretical (DFT) and experimental spectral data (e.g., IR/NMR) may arise from solvent effects or crystal packing forces, requiring iterative refinement of computational models .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening : Antimicrobial activity is tested via agar diffusion (MIC values against S. aureus or E. coli), while anticancer potential is assessed using MTT assays (IC₅₀ values against cancer cell lines like MCF-7). Reference compounds (e.g., doxorubicin) are used for comparison .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action against therapeutic targets like DHFR?

- Protocol : Docking with human dihydrofolate reductase (DHFR, PDB: 1KMS) uses AutoDock Vina. Key parameters include Lamarckian genetic algorithms, grid box dimensions (60×60×60 Å), and scoring functions (docking scores <−7 kcal/mol suggest strong binding). The dimethylamino group may form hydrogen bonds with Arg70 or Leu62 residues .

- Validation : Compare docking results with experimental IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility, necessitating MD simulations for refinement .

Q. What strategies resolve contradictions between in silico predictions and in vitro/in vivo efficacy?

- Case Study : If a compound shows high docking scores but low cytotoxicity, investigate off-target interactions via proteome-wide docking or assess membrane permeability (e.g., PAMPA assay). Structural analogs with improved logP values (e.g., replacing phenyl with fluorophenyl) may enhance bioavailability .

Q. How do substituents at the pyrazole 3- and 4-positions influence structure-activity relationships (SAR)?

- SAR Analysis : Electron-withdrawing groups (e.g., -NO₂) at the 4-phenyl ring enhance anticancer activity (IC₅₀: 12–18 µM vs. MCF-7), while bulky substituents (e.g., -Br) reduce solubility. Quantitative SAR (QSAR) models using Hammett constants (σ) correlate electronic effects with bioactivity .

Q. What advanced techniques are used to optimize reaction yields and purity for scale-up?

- Process Chemistry : Employ microwave-assisted synthesis to reduce reaction time (from 4 hours to 30 minutes) or use column chromatography (silica gel, ethyl acetate/hexane) for purification. Monitor byproducts (e.g., oxidized thioamide derivatives) via HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.